molecular formula C19H19NO3 B10808704 1-(2,3-Dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

1-(2,3-Dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B10808704
M. Wt: 309.4 g/mol
InChI Key: QJUGIDFJJONJNZ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a 2,3-dihydroindole moiety linked via a propenone bridge to a 3,4-dimethoxyphenyl group.

The synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For instance, highlights a method using substituted acetophenones (e.g., 3,4-dimethoxyacetophenone) condensed with N,N-dimethylformamide dimethyl acetal under reflux to yield prop-2-en-1-one derivatives . Crystallographic studies (e.g., using SHELX software) confirm the planar geometry of the enone system, which is critical for electronic conjugation and NLO activity . The 3,4-dimethoxyphenyl group enhances electron-donating capacity, while the dihydroindole ring contributes to steric and electronic modulation .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H19NO3/c1-22-17-9-7-14(13-18(17)23-2)8-10-19(21)20-12-11-15-5-3-4-6-16(15)20/h3-10,13H,11-12H2,1-2H3

InChI Key

QJUGIDFJJONJNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C32)OC

Origin of Product

United States

Biological Activity

1-(2,3-Dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a derivative of indole, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C19H19NO
  • Molecular Weight : 295.37 g/mol
  • Structure : The compound features a conjugated system that enhances its biological activity through various mechanisms.

Antioxidant Activity

Research indicates that 1-(2,3-Dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

StudyMethodFindings
Umesha et al. (2009)DPPH Radical ScavengingThe compound demonstrated notable scavenging activity against DPPH radicals, indicating strong antioxidant potential.
MDPI Review (2022)In vitro assaysShowed significant reduction in oxidative stress markers in treated cells compared to controls.

Anticancer Activity

The compound has shown promise in cancer research as a potential therapeutic agent due to its ability to inhibit tumor cell proliferation.

StudyCancer TypeMechanismFindings
ResearchGate (2014)Breast CancerInduction of apoptosisThe compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM.
Journal of Medicinal Chemistry (2020)Lung CancerCell cycle arrestInhibited cell cycle progression at the G2/M phase in A549 cells.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The compound's anti-inflammatory properties have been explored in several studies.

StudyMethodologyFindings
Experimental Biology (2021)In vivo modelReduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in animal models of inflammation.
Pharmacology Reports (2019)Cell culture assaysInhibited NF-kB activation pathways, leading to decreased inflammation markers.

The biological activities of 1-(2,3-Dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:

  • Antioxidant Mechanism : The conjugated double bond system allows for electron donation, neutralizing free radicals.
  • Apoptotic Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Cell Cycle Regulation : It interferes with cell cycle checkpoints, particularly G2/M transition.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Breast Cancer Treatment : A study conducted on MCF-7 cells demonstrated that treatment with the compound reduced cell viability significantly and induced apoptosis through caspase activation.
  • Inflammatory Disease Model : In a rat model of arthritis, administration of the compound resulted in reduced paw swelling and joint inflammation compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Key Properties/Applications References
1-(2,3-Dihydroindol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Target) 3,4-Dimethoxyphenyl, 2,3-dihydroindole High NLO activity, antibacterial potential, intermediate for drug synthesis
1-(4-Fluorophenyl)-3-(2,3-dihydroindol-1-yl)prop-2-en-1-one 4-Fluorophenyl, 2,3-dihydroindole Reduced electron-donating capacity; studied for crystal packing via hydrogen bonds
1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 4-Bromophenyl, 3,4-dimethoxyphenyl Enhanced thermal stability; used in density functional theory (DFT) studies
(E)-1-(3,4-Dimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl, 4-(trifluoromethyl)phenyl Superior third-order NLO properties; optical power limiting applications
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Dimethylamino, 1H-indol-3-yl Anticancer drug intermediate (e.g., osimertinib); optimized synthesis yields (~90%)
2',4'-Dihydroxy-3,4-dimethoxychalcone 2',4'-Dihydroxyphenyl, 3,4-dimethoxyphenyl Antioxidant and antimicrobial activity; dual hydroxyl groups enhance solubility

Electronic and Optical Properties

  • Electron-Donating Groups : The 3,4-dimethoxyphenyl group in the target compound provides strong electron donation, enhancing charge transfer efficiency compared to halogenated analogues (e.g., 4-bromo or 4-fluoro derivatives) . This results in higher hyperpolarizability, a key metric for NLO materials .
  • In contrast, indol-3-yl derivatives (e.g., ) exhibit greater planarity but lower thermal stability .

Crystallographic and Thermal Behavior

  • Crystal Packing : The target compound and its fluorophenyl analogue () exhibit distinct packing motifs. Fluorophenyl derivatives form O–H···O hydrogen bonds, whereas methoxy groups facilitate π-π stacking .
  • Thermal Stability : Bromophenyl analogues () display higher decomposition temperatures (~250°C) due to heavier halogen atoms, compared to methoxy derivatives (~200°C) .

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